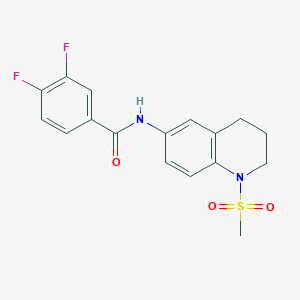

3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c1-25(23,24)21-8-2-3-11-9-13(5-7-16(11)21)20-17(22)12-4-6-14(18)15(19)10-12/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKKBLINDLWRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Difluoro Groups: The difluoro groups can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the tetrahydroquinoline reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The difluoro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The difluoro groups and methanesulfonyl moiety play crucial roles in binding to the target sites, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Key Observations :

- Methanesulfonyl vs. Benzoyl/Propanoyl: The methanesulfonyl group in the target compound confers greater solubility compared to the benzoyl () or propanoyl () analogs, which are more lipophilic.

Modifications on the Benzamide Ring

Key Observations :

- Chlorine vs. Fluorine : Chlorine substituents (e.g., ) may enhance steric hindrance compared to fluorine, affecting binding pocket interactions.

- Methoxy and Alkyl Groups : Methoxy () or difluoromethylsulfanyl () substituents introduce varied electronic and steric profiles, influencing pharmacokinetic properties.

Biological Activity

3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a tetrahydroquinoline core with difluoro and methanesulfonyl substituents. This unique arrangement contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of certain molecular pathways. For example, it has been identified as a potential inhibitor of hypoxia-inducible factor (HIF)-2α, which plays a critical role in tumor growth and survival under low oxygen conditions . Inhibition of HIF-2α can lead to reduced tumor proliferation and metastasis.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit antitumor effects through various mechanisms:

- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

- Apoptosis Induction : It may trigger apoptosis in cancer cells by activating intrinsic pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been noted. It may downregulate pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Case Studies

- In Vitro Studies : A study involving cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 values indicated potent activity against specific cancer types.

- In Vivo Models : Animal studies demonstrated that administration of the compound led to a notable decrease in tumor size in xenograft models. The results suggested that the compound effectively targets tumor growth mechanisms.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,3,4-tetrahydroquinoline core in this compound, and how can reaction yields be optimized?

Answer:

The tetrahydroquinoline moiety can be synthesized via cyclization of substituted aniline derivatives. Key steps include:

- Cyclization Conditions : Use of Brønsted or Lewis acids (e.g., polyphosphoric acid) to promote intramolecular cyclization of N-arylsulfonyl precursors at 80–120°C .

- Catalytic Hydrogenation : Partial hydrogenation of quinoline derivatives using Pd/C or Raney Ni under 1–3 bar H₂ pressure to yield the tetrahydroquinoline ring .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yields >70% are achievable with rigorous exclusion of moisture during sulfonylation steps .

Advanced: How can enantiomeric resolution be achieved for analogs containing chiral sulfonamide groups, and what analytical parameters are critical?

Answer:

Chiral separation of sulfonamide derivatives requires:

-

Chiral Stationary Phases : Use Chiralpak AD-H or OD-H columns with supercritical fluid chromatography (SFC).

-

Method Parameters :

Column Mobile Phase Flow Rate Pressure Detection Chiralpak AD-H 50% IPA/CO₂ (+0.2% DEA) 50 mL/min 100 bar UV 254 nm Baseline resolution (Rs >1.5) is achievable with isocratic elution. Enantiomeric excess (ee) validation via circular dichroism or NMR with chiral shift reagents is recommended .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should be prioritized?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₇H₁₅F₂N₂O₃S: 381.0712). Deviation >5 ppm warrants reanalysis .

Advanced: How can SHELX software improve crystallographic refinement of this compound, and what challenges arise during data interpretation?

Answer:

- Structure Solution : SHELXD is robust for small-molecule phasing, especially with high-resolution (<1.0 Å) data. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws .

- Refinement Challenges :

- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts for missed symmetry .

Advanced: How should researchers resolve contradictions between computational (DFT) and experimental spectroscopic data for this benzamide derivative?

Answer:

- Validation Workflow :

- Geometry Optimization : Re-optimize DFT models (e.g., B3LYP/6-311+G(d,p)) using crystallographic coordinates .

- NMR Prediction : Compare gauge-invariant atomic orbital (GIAO) calculations with experimental shifts. Deviations >0.5 ppm suggest conformational flexibility .

- Docking Studies : If bioactivity data conflicts with in silico predictions, re-evaluate ligand-protein interactions using molecular dynamics (e.g., AMBER) .

Basic: What in vitro assays are suitable for preliminary biological evaluation, and how should negative controls be designed?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate.

- Cell Viability : MTT assays (48–72 hr exposure) in cancer cell lines (e.g., HeLa), with DMSO (0.1% v/v) as a vehicle control .

- Negative Controls : Include parent tetrahydroquinoline (without benzamide) and methanesulfonyl-free analogs to isolate pharmacophore effects .

Advanced: What strategies mitigate byproduct formation during methanesulfonyl group introduction?

Answer:

- Reaction Optimization :

- Temperature Control : Maintain 0–5°C during sulfonylation of the tetrahydroquinoline amine using methanesulfonyl chloride .

- Base Selection : Use Et₃N (2.5 equiv.) in anhydrous DCM to scavenge HCl, minimizing N-oxide byproducts.

- Workup : Quench with ice-cold NaHCO₃, extract with DCM, and dry over MgSO₄. LC-MS monitoring identifies sulfonamide dimer (m/z 743.1), requiring silica gel purification .

Basic: How can researchers validate the stability of this compound under physiological conditions?

Answer:

- pH Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hr. Analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for degradation peaks.

- Plasma Stability : Incubate with 10% mouse plasma (37°C, 1 hr), precipitate proteins with MeCN, and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.